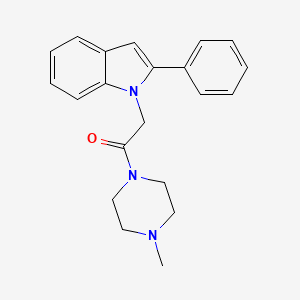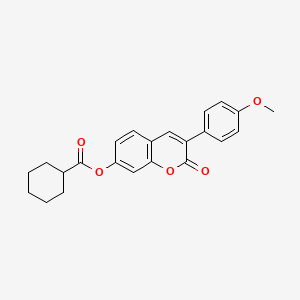![molecular formula C22H27NO7 B11151609 trans-4-({[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11151609.png)
trans-4-({[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(6,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]methyl}cyclohexane-1-carboxylic acid is a complex organic compound that features a chromen-2-one (coumarin) core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(6,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]methyl}cyclohexane-1-carboxylic acid typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Acetylation: The chromen-2-one derivative is then acetylated using acetic anhydride and a base such as pyridine.
Amidation: The acetylated product undergoes amidation with cyclohexane-1-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for the Pechmann condensation and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the chromen-2-one core can yield dihydrocoumarins.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydrocoumarins.
Substitution: Various acylated derivatives depending on the acyl chloride used.
Scientific Research Applications
4-{[2-(6,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]methyl}cyclohexane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand the interaction of coumarin derivatives with enzymes and receptors.
Chemical Biology: Employed as a probe to study cellular processes involving oxidative stress and enzyme inhibition.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
Receptor Binding: It may bind to receptors such as estrogen receptors, modulating their activity and influencing cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from coumarin.
Dicoumarol: Another anticoagulant with a similar structure.
Uniqueness
4-{[2-(6,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]methyl}cyclohexane-1-carboxylic acid is unique due to its additional functional groups, which enhance its potential interactions with biological targets and increase its versatility in medicinal chemistry applications.
Properties
Molecular Formula |
C22H27NO7 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
4-[[[2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C22H27NO7/c1-12-15-8-18(28-2)19(29-3)10-17(15)30-22(27)16(12)9-20(24)23-11-13-4-6-14(7-5-13)21(25)26/h8,10,13-14H,4-7,9,11H2,1-3H3,(H,23,24)(H,25,26) |
InChI Key |
BFVQRTZFQMHSTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)NCC3CCC(CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-9-(4-ethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11151526.png)
![(1Z,2E)-1-[3-(4-chlorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-ylidene]-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazine](/img/structure/B11151534.png)
![4-{[5-(5-bromo-2-thienyl)-1H-pyrazol-3-yl]carbonyl}-N~1~,N~1~-dimethyltetrahydro-1(2H)-pyrazinesulfonamide](/img/structure/B11151539.png)
![6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one](/img/structure/B11151540.png)
![7-[(4-Chlorophenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one](/img/structure/B11151541.png)
![4-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid](/img/structure/B11151548.png)


![8-methoxy-4-methyl-3-[(2,3,5,6-tetramethylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11151561.png)
![7-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11151570.png)
![3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B11151573.png)
![11-(4-biphenylyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one](/img/structure/B11151578.png)
![5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B11151587.png)
![4-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]amino}butanoic acid](/img/structure/B11151590.png)
